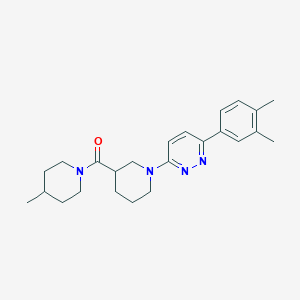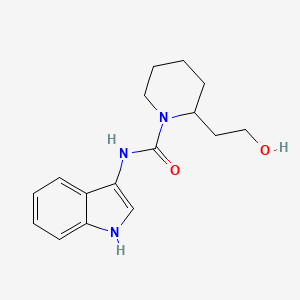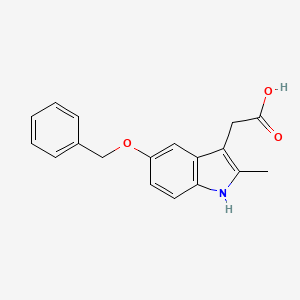
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.547. The purity is usually 95%.
BenchChem offers high-quality (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has explored the synthesis and characterization of various chemical compounds related to the specified molecule. For example, Gaby et al. (2003) reported on the novel syntheses of pyridazine derivatives and their structural analysis through elemental and spectral methods, which could provide insights into the synthesis processes of related compounds (Gaby et al., 2003). Similarly, Dineshkumar and Parthiban (2022) focused on synthesizing a molecule with structural similarities, emphasizing NMR data to understand its conformation and potential antioxidant efficacy (Dineshkumar & Parthiban, 2022).
Molecular Interaction and Docking Studies
Research also includes molecular docking studies of related compounds. Katariya et al. (2021) conducted molecular docking studies on novel biologically potent heterocyclic compounds, including pyrazolines and pyridines, to understand their potential as anticancer and antimicrobial agents (Katariya et al., 2021). This kind of study can be relevant for understanding the interactions of (1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone with biological targets.
Structural Analysis of Related Compounds
The structural analysis of related compounds, as explored by Georges et al. (1989), provides valuable information on the electronic properties and crystal structures of anticonvulsant drugs with similar structures. This research can be extrapolated to understand the properties of the specified compound (Georges et al., 1989).
Synthesis of Analogous Compounds
Research also involves the synthesis of compounds that are structurally analogous or related. For instance, Zhang et al. (2020) reported a method for synthesizing a compound combining piperidine and pyridine rings, which could offer insights into the synthesis of similar compounds (Zhang et al., 2020).
Exploration of Chemical Reactions and Properties
Finally, studies like the one conducted by Franklin et al. (2008) on the reactions of Re(CO)3(H2O)3(+) with monodentate ligands, including piperidine, provide insights into the reactivity and interaction of similar compounds (Franklin et al., 2008).
properties
IUPAC Name |
[1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperidin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-17-10-13-27(14-11-17)24(29)21-5-4-12-28(16-21)23-9-8-22(25-26-23)20-7-6-18(2)19(3)15-20/h6-9,15,17,21H,4-5,10-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGSTLMMCXRZKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperidin-3-yl)(4-methylpiperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(1-cyanocyclopentyl)-2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B3012931.png)
![(E)-N-(4-(1H-pyrazol-3-yl)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/no-structure.png)
![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)
